molecular formula C16H15N3O4 B2675506 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 953157-54-5

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2675506
CAS No.: 953157-54-5
M. Wt: 313.313
InChI Key: HNHFJJGLXGAAML-UHFFFAOYSA-N
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Description

The compound “2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with the molecular formula C16H15N3O4. Isoxazole, which is part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been of interest due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

While specific synthesis information for this compound is not available, isoxazole derivatives have been synthesized using various strategies . For example, Lee et al. synthesized some 5-isoxazol-5-yl-2ʹ-deoxyuridines and evaluated their activity against 12 different viruses .


Molecular Structure Analysis

The molecular weight of this compound is 313.313. For a detailed molecular structure analysis, specialized software or databases would be required.

Scientific Research Applications

Neuroprotection and Excitatory Amino Acid Receptors

The isoxazole amino acid, a precursor to compounds including those similar in structure to 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, has been explored for its neuroprotective effects. Compounds derived from this class have shown promise in antagonizing excitatory amino acid (EAA) receptors and protecting against neurotoxic effects in rat models (Krogsgaard‐Larsen et al., 1991).

Synthesis in Antibiotic Development

The compound has been utilized in the synthesis of side-chains for fourth-generation cephem antibiotics. The synthesis process involves reaction pathways starting with aminoisoxazoles, leading to key intermediates for the development of these antibiotics (Tatsuta et al., 1994).

Metabolism Studies

Metabolism studies have included compounds structurally related to this compound. These studies provide insights into how similar compounds are metabolized in liver microsomes, which is crucial for understanding their pharmacokinetics and potential effects in humans (Coleman et al., 2000).

Antagonistic Properties in Adenosine Receptors

Compounds including 4-methoxyphenyl groups have been studied for their antagonistic properties on human adenosine A3 receptors. These studies are significant for understanding how such compounds might interact with and influence adenosine receptor pathways (Jung et al., 2004).

Antitumor Activity

Some derivatives have shown potent antitumor activity in vitro. For example, a compound named XN05, with a similar structure, exhibited significant antitumor effects by disrupting microtubule assembly and inducing apoptosis in cancer cells (Wu et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Isoxazole derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Future Directions

Isoxazole and its derivatives have been the subject of considerable research due to their diverse biological activities and therapeutic potential . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-7-15(19-22-10)17-16(20)9-12-8-14(23-18-12)11-3-5-13(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHFJJGLXGAAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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